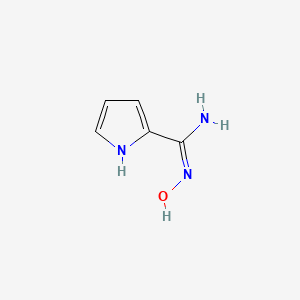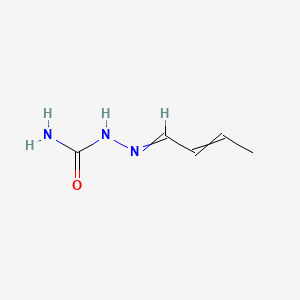![molecular formula C22H14ClN4NaO5S B13803193 Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate CAS No. 67875-18-7](/img/structure/B13803193.png)
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate, also known as Acid Blue C, is a synthetic azo dye. It is characterized by its complex molecular structure, which includes a naphthalene ring, an aniline group, and a sulphonate group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
准备方法
The synthesis of Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 8-anilino-1-naphthalenesulfonic acid under alkaline conditions to form the final azo dye.
Industrial production methods often involve large-scale batch processes, ensuring high purity and yield. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to optimize the synthesis and minimize by-products.
化学反应分析
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: Reduction reactions typically involve agents like sodium dithionite, which reduce the azo bond to form corresponding amines.
Substitution: The sulphonate group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect and quantify metal ions.
Biology: The compound is employed in staining techniques for visualizing cellular components under a microscope.
Medicine: It is used in diagnostic assays and as a marker in certain biochemical tests.
Industry: The dye is used in textile and paper industries for coloring purposes.
作用机制
The mechanism of action of Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate involves its interaction with specific molecular targets. In biological systems, the compound binds to proteins and nucleic acids, altering their structure and function. The azo bond in the compound can undergo cleavage, leading to the formation of reactive intermediates that interact with cellular components.
相似化合物的比较
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate is unique due to its specific molecular structure and properties. Similar compounds include:
Sodium 8-anilino-1-naphthalenesulfonate: Lacks the azo group and has different chemical properties.
Sodium 5-[(2-chloro-4-nitrophenyl)azo]salicylate: Contains a salicylate group instead of a naphthalene ring.
Sodium 4-[(2-chloro-4-nitrophenyl)azo]benzenesulfonate: Has a benzene ring instead of a naphthalene ring.
These compounds differ in their reactivity, stability, and applications, highlighting the uniqueness of this compound.
属性
CAS 编号 |
67875-18-7 |
|---|---|
分子式 |
C22H14ClN4NaO5S |
分子量 |
504.9 g/mol |
IUPAC 名称 |
sodium;8-anilino-5-[(2-chloro-4-nitrophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H15ClN4O5S.Na/c23-17-13-15(27(28)29)9-10-19(17)26-25-18-11-12-20(24-14-5-2-1-3-6-14)22-16(18)7-4-8-21(22)33(30,31)32;/h1-13,24H,(H,30,31,32);/q;+1/p-1 |
InChI 键 |
GLAKGNZILRWHRR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C=CC=C3S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
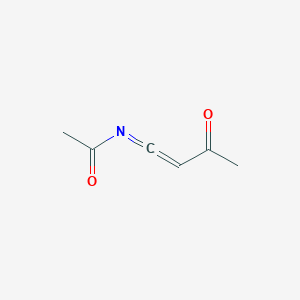

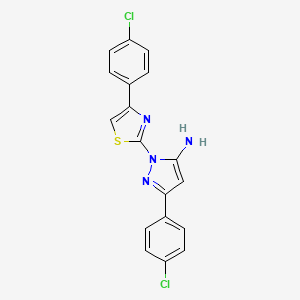

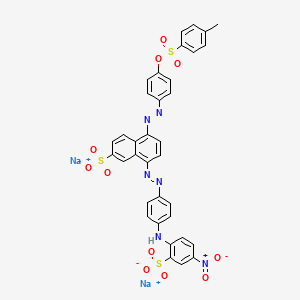
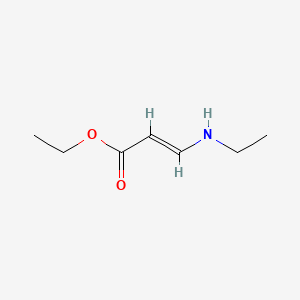
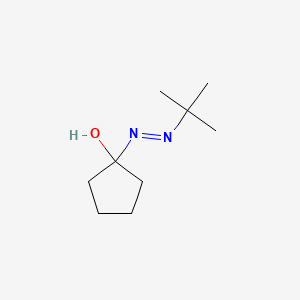
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)



